molecular formula C20H13Cl2N3 B5200742 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole

3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole

Cat. No. B5200742
M. Wt: 366.2 g/mol
InChI Key: IBOONZUEQMHGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole, also known as BCT, is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism of Action

The mechanism of action of 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has also been shown to inhibit the growth of various pathogenic fungi and bacteria by disrupting their cell membranes. In addition, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been found to exhibit potent antiviral activity against influenza A virus by inhibiting the replication of viral RNA.

Advantages and Limitations for Lab Experiments

3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is also soluble in common organic solvents, which makes it easy to handle in the lab. However, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has a relatively short half-life, which limits its use in long-term experiments.

Future Directions

3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has several potential future directions for research. One possible direction is to study its potential applications in agriculture. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been found to exhibit potent antifungal and antibacterial activities, which makes it a promising candidate for the development of new pesticides. Another possible direction is to study its potential applications in material science. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been found to exhibit interesting properties, such as fluorescence and thermal stability, which makes it a promising candidate for the development of new materials. Finally, further studies are needed to fully understand the mechanism of action of 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole and to identify its potential targets for drug development.
Conclusion
In conclusion, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is a promising compound that has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral activities. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole and to identify its potential targets for drug development.

Synthesis Methods

3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole can be synthesized by the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and 4-chlorophenyl hydrazine in the presence of a catalyst under reflux conditions. The product can be obtained in good yield after purification by recrystallization. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral activities. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of various pathogenic fungi and bacteria. In addition, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to exhibit potent antiviral activity against influenza A virus.

properties

IUPAC Name

3,4-bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3/c21-16-8-6-15(7-9-16)20-24-23-19(14-4-2-1-3-5-14)25(20)18-12-10-17(22)11-13-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOONZUEQMHGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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